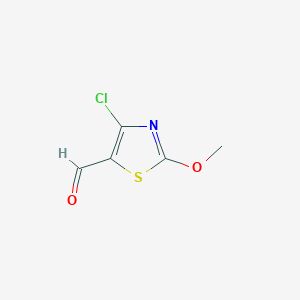

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

Description

BenchChem offers high-quality 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDKPSRVCUZBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While not a widely commercialized reagent, its unique substitution pattern—featuring a reactive aldehyde, a displaceable chloro group, and an electron-donating methoxy group—offers a versatile platform for the synthesis of complex molecular scaffolds. This document outlines the compound's key identifiers, predicted physicochemical properties, a plausible synthetic pathway based on established chemical principles, and a discussion of its synthetic utility. Detailed protocols, safety considerations, and workflow diagrams are provided to support researchers in leveraging this valuable intermediate for their discovery programs.

Introduction and Strategic Importance

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates exhibiting diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The strategic placement of functional groups on this core is paramount for modulating potency, selectivity, and pharmacokinetic profiles.

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde emerges as a particularly valuable, though specialized, synthetic intermediate. Its three key functional groups offer orthogonal reactivity:

-

The 5-carbaldehyde group is a versatile handle for forming C-C and C-N bonds through reactions like condensation, reductive amination, and Wittig olefination.

-

The 4-chloro substituent acts as a leaving group, enabling late-stage diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

-

The 2-methoxy group serves as an electron-donating group, modulating the electronic properties of the thiazole ring and influencing the regioselectivity of subsequent reactions.

This guide will provide the foundational knowledge required to synthesize, handle, and strategically employ this compound in advanced drug discovery campaigns.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. The key identifiers and predicted properties for this compound are summarized below. It is important to note that due to its specialized nature, a dedicated CAS number has not been prominently assigned in major chemical databases. Researchers should rely on spectral data for positive identification.

| Identifier / Property | Value | Source / Method |

| IUPAC Name | 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde | IUPAC Nomenclature |

| CAS Number | Not Assigned / Not Found | |

| Molecular Formula | C₅H₄ClNO₂S | Elemental Composition |

| Molecular Weight | 177.61 g/mol | Calculated |

| Predicted Boiling Point | ~280-300 °C at 760 mmHg | Computational Prediction |

| Predicted Melting Point | 60-75 °C | Estimation based on related structures |

| Predicted LogP | 1.5 - 2.0 | Computational Prediction |

| Appearance | Likely a pale yellow to white crystalline solid | Extrapolation from similar compounds[1] |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate; Poorly soluble in water | General Chemical Principles |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is not described in detail in readily available literature. However, a robust and logical pathway can be designed starting from the commercially available intermediate, 2,4-dichloro-1,3-thiazole-5-carbaldehyde (CAS 92972-48-0)[2][3]. The strategy hinges on the differential reactivity of the chloro groups at the C2 and C4 positions.

The chloro group at the C2 position of the thiazole ring is generally more susceptible to nucleophilic substitution than the one at the C4 position. This differential reactivity allows for the selective introduction of the methoxy group.

Caption: Proposed synthesis via selective nucleophilic substitution.

Protocol 3.1: Synthesis of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

Causality: This protocol leverages the higher electrophilicity of the C2 carbon, which is flanked by both the sulfur and nitrogen atoms of the thiazole ring, making it the preferred site for nucleophilic attack by the methoxide ion. The reaction is performed at a controlled, low temperature to minimize potential side reactions, such as attack at the C4 position or reaction with the aldehyde.

Materials:

-

2,4-Dichloro-1,3-thiazole-5-carbaldehyde (1.0 eq)[2]

-

Sodium methoxide (1.05 eq, as a 25-30% solution in methanol or freshly prepared from sodium metal and anhydrous methanol)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2,4-dichloro-1,3-thiazole-5-carbaldehyde (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: Add sodium methoxide (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 1-3 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add DCM and water. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR (CDCl₃, 400 MHz): δ ~9.8-10.0 (s, 1H, -CHO), δ ~4.1-4.3 (s, 3H, -OCH₃).

Synthetic Utility and Reaction Schemes

The true value of this reagent lies in its potential for rapid library synthesis and the creation of novel chemical entities. The aldehyde and chloro groups can be functionalized in a sequential or orthogonal manner.

Caption: Key synthetic transformations of the title compound.

-

Reactions at the Aldehyde (C5): Standard aldehyde chemistry can be employed to build complexity. For instance, reductive amination with primary or secondary amines provides access to a wide array of aminomethyl-thiazoles. The Knoevenagel condensation with active methylene compounds can introduce pharmacologically relevant groups like malonates or cyanoacrylates.

-

Reactions at the Chloro Group (C4): The C4-chloro group is an excellent handle for late-stage diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), can be used to introduce aryl, heteroaryl, or amino substituents. Furthermore, under appropriate conditions, direct nucleophilic aromatic substitution (SNAr) with thiols, alcohols, or amines can be achieved, particularly if the nucleophile is potent or if the reaction is thermally promoted[4].

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is not available, a conservative approach based on related structures is mandatory.

Hazard Profile (Anticipated):

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin. Similar chlorinated heterocyclic aldehydes are classified as toxic.

-

Irritation: Expected to cause skin and serious eye irritation/damage[5].

-

Sensitization: May cause an allergic skin reaction.

Mandatory Handling Precautions:

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and splash-proof safety goggles or a face shield at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde represents a powerful, albeit underutilized, building block for modern drug discovery. Its trifunctional nature allows for a multitude of synthetic elaborations, enabling the rapid exploration of chemical space around a privileged heterocyclic core. By understanding its logical synthesis from available precursors and appreciating the orthogonal reactivity of its functional groups, medicinal chemists can unlock its potential to accelerate the development of novel therapeutics. This guide provides the foundational framework for its synthesis, handling, and strategic application.

References

-

D. L. Browne, "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?", ACS Med. Chem. Lett., 2022. Available: [Link]

-

PubChem, "4-Methylthiazole-5-carboxaldehyde", National Center for Biotechnology Information. Available: [Link]

-

M. Bakherad et al., "Synthesis of some new 5- substituted of 2-aminothiazoles by three approaches", Journal of Chemical and Pharmaceutical Research, 2015. Available: [Link]

-

E. Wagner et al., "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity", PubMed, 2000. Available: [Link]

-

S. S. Joshi et al., "Vilsmeier—Haack Reaction of Substituted 2-Acetamidothiazole Derivatives and Their Antimicrobial Activity", ResearchGate, 2010. Available: [Link]

-

H. Kurt et al., "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells", PubMed, 2017. Available: [Link]

-

Wikipedia, "Vilsmeier–Haack reaction", Wikimedia Foundation. Available: [Link]

-

M. F. C. C. C. Cortez et al., "Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity", MDPI, 2023. Available: [Link]

-

Chemistry LibreTexts, "Nucleophilic Aromatic Substitution", LibreTexts. Available: [Link]

-

A. M. M. Soma et al., "Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid", MDPI, 2023. Available: [Link]

-

Molbase, "4-CHLORO-2-PHENYLAMINO-THIAZOLE-5-CARBALDEHYDE", Molbase. Available: [Link]

-

ResearchGate, "Synthesis of 2-hydroxythiazole derivatives", ResearchGate. Available: [Link]

-

Organic Chemistry Portal, "Vilsmeier-Haack Reaction", Organic Chemistry Portal. Available: [Link]

-

A. M. A. Saeed et al., "Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations", RSC, 2023. Available: [Link]

-

American Elements, "4-Chlorothiazole-5-carboxaldehyde", American Elements. Available: [Link]

-

NROChemistry, "Vilsmeier-Haack Reaction", NROChemistry. Available: [Link]

-

Y. Wang et al., "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides", MDPI, 2024. Available: [Link]

-

S. A. K. El-Aal, "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION", International Journal of Pharmaceutical Sciences and Research, 2015. Available: [Link]

-

G. M. Makara et al., "Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions", PubMed, 2005. Available: [Link]

-

Wikipedia, "Methylchloroisothiazolinone", Wikimedia Foundation. Available: [Link]

-

S. D. Schnell et al., "Concerted Nucleophilic Aromatic Substitutions", PMC, 2019. Available: [Link]

-

Amerigo Scientific, "2,4-Dichlorothiazole-5-carboxaldehyde (97%)", Amerigo Scientific. Available: [Link]

-

OpenStax, "Nucleophilic Aromatic Substitution", OpenStax. Available: [Link]

-

PubChem, "4-Chloro-2-((2-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde", National Center for Biotechnology Information. Available: [Link]

-

PubChemLite, "4-chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde", PubChemLite. Available: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]

- 3. 2,4-Dichlorothiazole-5-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis of Substituted Thiazoles: A Technical Guide Focused on 2-Methoxy-1,3-thiazole and its Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical landscape of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde. An extensive review of scientific literature and chemical databases indicates that this specific molecule is not a commercially available compound and its synthesis and properties are not documented. Consequently, this guide will provide an in-depth exploration of a key precursor, 2-Methoxy-1,3-thiazole , for which data is available. We will then delineate a theoretical, yet scientifically robust, synthetic pathway to the target molecule, grounded in established organic chemistry principles. This document serves as a foundational resource for researchers venturing into the synthesis of novel substituted thiazole derivatives.

Core Compound Analysis: 2-Methoxy-1,3-thiazole

The foundational building block for the proposed synthesis is 2-Methoxy-1,3-thiazole. Understanding its properties is crucial for designing subsequent reaction steps.

Physicochemical Properties of 2-Methoxy-1,3-thiazole

| Property | Value | Source |

| Molecular Formula | C₄H₅NOS | [1] |

| Molecular Weight | 115.16 g/mol | [1] |

| CAS Number | 14542-13-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 148-149 °C at 760 mmHg (estimated) | [2] |

| Flash Point | 43.7 °C (estimated) | [2] |

| Solubility | Soluble in alcohol. Water solubility estimated at 5169 mg/L at 25°C. | [2] |

Proposed Synthetic Pathway to 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

The synthesis of the target molecule can be envisioned as a multi-step process starting from 2-Methoxy-1,3-thiazole. The key transformations are the regioselective chlorination at the C4 position and subsequent formylation at the C5 position.

Sources

An In-Depth Technical Guide to 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The subject of this guide, 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, is a highly functionalized thiazole derivative with significant potential as a versatile building block in the synthesis of novel therapeutic agents. The presence of three distinct functional groups—a chloro atom, a methoxy group, and a carbaldehyde—on the thiazole core provides multiple points for chemical modification, allowing for the exploration of a wide chemical space in the pursuit of new drug candidates. This guide provides a comprehensive overview of its structure, a plausible synthetic route, its chemical reactivity, and its potential applications in the field of drug discovery.

Physicochemical and Structural Properties

The structural and physicochemical properties of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde are summarized in the table below. These properties, predicted based on its chemical structure, are crucial for understanding its behavior in chemical reactions and biological systems.[3]

| Property | Value |

| Molecular Formula | C₅H₄ClNO₂S |

| Molecular Weight | 177.61 g/mol |

| IUPAC Name | 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde |

| SMILES | COC1=NC(=C(S1)C=O)Cl |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 176.965131 g/mol |

| Monoisotopic Mass | 176.965131 g/mol |

| Topological Polar Surface Area | 63.9 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 198 |

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde.

Step-by-Step Experimental Protocols

Step 1: Synthesis of a 2-Aminothiazole Intermediate (Hantzsch Thiazole Synthesis)

The synthesis commences with the classic Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone.[4][5] This reaction is a robust and widely used method for the construction of the thiazole ring.

-

Protocol:

-

To a solution of thiourea (1.0 eq) in ethanol, add an equimolar amount of a suitable α-haloketone (e.g., 1,3-dichloroacetone) (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated 2-aminothiazole intermediate is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Conversion to 2-Bromothiazole Intermediate (Sandmeyer Reaction)

The amino group at the 2-position is then converted to a bromo group via a Sandmeyer reaction. This transformation is crucial for the subsequent introduction of the methoxy group.[6]

-

Protocol:

-

Suspend the 2-aminothiazole intermediate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C in an ice bath and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the diazonium salt solution to the cuprous bromide solution, allowing the temperature to rise to room temperature.

-

Heat the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the 2-bromothiazole intermediate.

-

Step 3: Introduction of the Methoxy Group (Nucleophilic Aromatic Substitution)

The bromo group at the 2-position is susceptible to nucleophilic aromatic substitution. Reaction with sodium methoxide will yield the desired 2-methoxythiazole intermediate.

-

Protocol:

-

Dissolve the 2-bromothiazole intermediate (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.5 eq) in methanol to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction and quench with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the 2-methoxythiazole intermediate.

-

Step 4: Chlorination at the 4-Position (Electrophilic Chlorination)

The thiazole ring can be chlorinated at the 4-position using an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS).[7]

-

Protocol:

-

Dissolve the 2-methoxythiazole intermediate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-chlorosuccinimide (1.1 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-chloro-2-methoxy-1,3-thiazole.

-

Step 5: Formylation at the 5-Position (Vilsmeier-Haack Reaction)

The final step is the introduction of the carbaldehyde group at the 5-position via the Vilsmeier-Haack reaction.[8][9] This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.

-

Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the DMF with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve the 4-chloro-2-methoxy-1,3-thiazole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the resulting crude product by column chromatography to yield 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde.

-

Chemical Reactivity and Potential Transformations

The three functional groups on the thiazole ring of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde offer a wide range of possibilities for further chemical transformations.

Caption: Key reactive sites and potential transformations of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde.

-

The Carbaldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations. It can undergo:

-

Oxidation to the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

-

Reduction to the primary alcohol, providing another point for functionalization.

-

Reductive amination to introduce various amine functionalities.

-

Wittig reaction and related olefination reactions to form carbon-carbon double bonds.

-

Condensation reactions , such as the Knoevenagel or aldol condensations, to build more complex molecular architectures.

-

-

The Chloro Group: The chlorine atom at the 4-position of the thiazole ring can participate in:

-

Nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides.[10]

-

Palladium-catalyzed cross-coupling reactions , such as the Suzuki or Stille coupling, to form carbon-carbon bonds with aryl or vinyl groups.

-

Applications in Drug Discovery and Medicinal Chemistry

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12] The highly functionalized nature of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The aldehyde group can be readily converted into various pharmacophoric groups, such as Schiff bases, hydrazones, and oximes, which are known to be important for biological activity. Furthermore, the chloro and methoxy groups can be modified to fine-tune the physicochemical properties of the final compounds, such as their solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Conclusion

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a promising and versatile building block for organic synthesis and medicinal chemistry. Although its synthesis is not yet widely reported, a plausible and efficient synthetic route can be designed based on established chemical transformations. The presence of multiple, orthogonally reactive functional groups provides a rich platform for the generation of diverse molecular architectures with the potential for significant biological activity. This technical guide provides a solid foundation for researchers and scientists to explore the chemistry and potential applications of this intriguing thiazole derivative in the ongoing quest for new and effective therapeutic agents.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

-

4-Chloro-2-((2-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde. PubChem. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde. PubChem. [Link]

-

Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Longdom Publishing. [Link]

-

Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Publications. [Link]

-

A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Publishing. [Link]

-

Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? ResearchGate. [Link]

-

Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]

-

Synthesis and structure-physicochemical properties relationship of thiophene-substituted bis(5,4-d)thiazoles. ResearchGate. [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]

-

Synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole: an unexpected chloromethylation; contrasting selectivity in dihalogenations by N-chlorosuccinimide and N-bromosuccinimide. RSC Publishing. [Link]

-

Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

-

9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

-

Physicochemical property profile of thiazole derivatives, calculated by... ResearchGate. [Link]

-

4-chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-chloro-2-(2-methoxyphenyl_amino-1_3-thiazole-5-carbaldehyde]([Link]

-

Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

-

Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PURE & APPLIED CHEMISTRY & SCIENCES. [Link]

-

Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]

-

Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. ACS Publications. [Link]

-

UKnowWho Question. Reddit. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. [Link]

-

2-Chloro-5-chloromethyl-1,3-thiazole. National Institutes of Health. [Link]

-

A New Age for Chlorination. GalChimia. [Link]

-

NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. MDPI. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Article. SciSpace. [Link]

-

Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU. National Institutes of Health. [Link]

- Process of producing 2-aminothiazole.

-

Vilsmeier-Haack Reaction. YouTube. [Link]

Sources

- 1. isca.me [isca.me]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde (C5H4ClNO2S) [pubchemlite.lcsb.uni.lu]

- 4. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Predicted Physical Properties of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Thiazole Derivative

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic and structural features allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The subject of this guide, 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, is a compound of significant interest due to the convergence of several key functional groups on this privileged scaffold. The interplay between the electron-withdrawing chloro and carbaldehyde groups and the electron-donating methoxy group suggests a nuanced chemical profile with potential applications in the synthesis of novel bioactive molecules.[4][5]

However, a comprehensive search of publicly available chemical databases and supplier catalogs reveals a notable absence of experimentally determined physical property data for this specific molecule. This guide, therefore, adopts a first-principles approach, leveraging established concepts in physical organic chemistry and drawing upon data from structurally analogous compounds to provide a robust set of predicted physical properties. For researchers and drug development professionals, this analysis offers a foundational understanding of the compound's likely behavior, guiding its synthesis, purification, and formulation.

Molecular Structure and Its Influence on Physicochemical Properties

To comprehend the physical characteristics of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, it is essential to deconstruct the molecule into its constituent functional groups and analyze their individual and collective contributions.

Figure 1: Predicted 2D structure of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde.

The Thiazole Ring: The Aromatic Core

The thiazole ring is an aromatic heterocycle, and its planarity and electron distribution are central to the molecule's properties. The aromatic nature suggests a degree of thermal stability. The presence of both a sulfur and a nitrogen atom in the ring creates a dipole moment and influences the acidity of adjacent protons.[6]

Substituent Effects on the Thiazole Core

The physical properties of the parent thiazole ring are significantly modulated by its substituents:

-

2-Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance, which will increase the electron density of the thiazole ring. This is expected to influence the molecule's polarity and its ability to participate in hydrogen bonding as an acceptor. Data for 2-methoxythiazole indicates it is a liquid at room temperature with a boiling point of 150-151 °C.[7][8]

-

4-Chloro Group (-Cl): The chloro group is an electron-withdrawing group via induction and has a larger atomic radius than hydrogen. Its presence is expected to increase the molecular weight and the boiling point of the compound compared to its non-chlorinated analog. The chlorine atom will also contribute to the molecule's overall polarity.

-

5-Carbaldehyde Group (-CHO): The aldehyde group is strongly electron-withdrawing and a key site for intermolecular interactions, particularly dipole-dipole interactions and hydrogen bonding (as an acceptor). The presence of the aldehyde is expected to significantly increase the melting and boiling points compared to unsubstituted thiazole. Thiazole-5-carbaldehyde itself is recognized as a versatile building block in organic synthesis.[9]

Predicted Physical Properties

Based on the analysis of the structural components and data from analogous compounds, the following physical properties are predicted for 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde:

| Property | Predicted Value/Observation | Rationale and Comparative Insights |

| Molecular Formula | C₅H₄ClNO₂S | Based on the constituent atoms. |

| Molecular Weight | 177.61 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | The presence of polar functional groups (aldehyde, chloro, methoxy) and a planar aromatic system would favor a solid state at room temperature. For instance, 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde is a yellow crystalline powder. |

| Melting Point | Moderately high | The combination of the polar aldehyde, chloro, and methoxy groups, along with the planar thiazole ring, will lead to significant intermolecular forces (dipole-dipole interactions), requiring more energy to break the crystal lattice. |

| Boiling Point | Elevated | The increased molecular weight and polarity due to the chloro, methoxy, and aldehyde groups will result in a higher boiling point compared to simpler thiazole derivatives.[7] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents | The aldehyde and methoxy groups can act as hydrogen bond acceptors, suggesting some water solubility. However, the overall molecule is not highly polar. Solubility is expected in solvents like DMSO, DMF, and chlorinated solvents. The related compound 4-Chloro-2-((2-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde has a low aqueous solubility of 12.1 µg/mL.[10] |

| pKa | Weakly basic | The nitrogen atom in the thiazole ring is basic, but its basicity is reduced by the electron-withdrawing effects of the adjacent chloro and carbaldehyde groups. |

Proposed Experimental Workflow for Physical Property Determination

For researchers who synthesize 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, a systematic characterization is crucial. The following workflow outlines the key experiments for determining its physical properties.

Figure 2: Proposed experimental workflow for the characterization of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde.

Step-by-Step Methodologies

-

Synthesis and Purification:

-

Rationale: A pure sample is paramount for accurate physical property determination.

-

Protocol: Following a suitable synthetic route, the crude product should be purified. Recrystallization is often effective for crystalline solids. Column chromatography may be necessary to remove impurities with similar polarities. Purity should be assessed by techniques like HPLC or TLC.

-

-

Structural and Purity Analysis:

-

Rationale: To confirm the identity and purity of the synthesized compound.

-

Protocols:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.

-

Mass Spectrometry: Determines the molecular weight and can provide fragmentation patterns that further confirm the structure.

-

FT-IR Spectroscopy: Identifies the presence of key functional groups (e.g., C=O stretch of the aldehyde, C-Cl stretch, C-O-C stretch of the methoxy group).

-

Elemental Analysis: Determines the percentage composition of C, H, N, S, and Cl, which should match the theoretical values for the molecular formula.

-

-

-

Physicochemical Characterization:

-

Rationale: To determine the key physical properties that govern the compound's behavior.

-

Protocols:

-

Melting Point Determination: A sharp melting point range is indicative of high purity. This can be measured using a standard melting point apparatus.

-

Solubility Assessment: The solubility in various solvents (e.g., water, buffers at different pH values, organic solvents) should be determined, typically by equilibrating a known amount of the compound in a specific volume of solvent and measuring the concentration of the saturated solution.

-

LogP Determination: The octanol-water partition coefficient (LogP) is a critical parameter for predicting drug-likeness. This can be determined experimentally using the shake-flask method or estimated by HPLC.

-

pKa Measurement: The acid dissociation constant can be determined by potentiometric titration or UV-Vis spectroscopy.

-

-

Conclusion

While experimental data for 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is not currently available in the public domain, a detailed analysis of its structure allows for a robust prediction of its key physical properties. The presence of the chloro, methoxy, and carbaldehyde substituents on the thiazole ring suggests a crystalline solid with a moderately high melting point and solubility in polar organic solvents. For researchers in drug discovery and development, these predicted properties provide a valuable starting point for handling this compound and for designing future synthetic and formulation strategies. The proposed experimental workflow offers a clear path for the empirical validation of these predictions upon successful synthesis of the molecule.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

2-methyl-5-methoxythiazole, 38205-64-0. The Good Scents Company. [Link]

-

Supplementary material of 2-aminothiazole derivatives 4.1. Analysis of the physicochemical properties. MDPI. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

-

4-Chloro-2-((2-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde. PubChem. [Link]

-

2-Methoxythiazole | C4H5NOS | CID 575451. PubChem. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

-

N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. ResearchGate. [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

-

DESIGN AND SYNTHESIS OF SOME NOVEL THIAZOLE MOLECULES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]

-

4-CHLORO-2-(1,2,3,4-TETRAHYDRO-ISOQUINOLINE-2-YL)-THIAZOLE-5-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H) - Substance Information. ECHA. [Link]

-

4-Chloro-2-(3-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde 100mg. Dana Bioscience. [Link]

-

2-Chloro-1,3-thiazole-5-carboxylic acid. Amerigo Scientific. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. 2-METHOXYTHIAZOLE CAS#: 14542-13-3 [m.chemicalbook.com]

- 8. 2-Methoxythiazole | C4H5NOS | CID 575451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Chloro-2-((2-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde | C11H9ClN2O2S | CID 2525957 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde solubility

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical agents.[1] A thorough understanding of its solubility characteristics is paramount for its effective use in drug discovery and development, influencing formulation, bioavailability, and reaction kinetics. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, detailing its physicochemical properties, predictive solubility profiling, and robust experimental methodologies for its determination.

Introduction: The Significance of Substituted Thiazoles

The thiazole ring is a fundamental scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including vitamin B1 and the anti-cancer drug Dasatinib.[2][3][4] The unique electronic properties of the thiazole ring, coupled with the diverse functionalities that can be introduced at various positions, make it a privileged structure in the design of novel therapeutic agents.[5][6] 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, in particular, offers a versatile platform for further chemical modification, with the chloro, methoxy, and carbaldehyde groups providing multiple reaction handles.[7]

The solubility of such an intermediate is a critical parameter that dictates its handling, reactivity, and ultimately, its utility in synthetic and biological applications. Poor solubility can lead to challenges in purification, inaccurate dosing in biological assays, and difficulties in formulation. This guide aims to provide a detailed exploration of the solubility of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, grounded in established chemical principles and experimental best practices.

Physicochemical Properties and Predicted Solubility Profile

Structural Analysis:

-

Thiazole Core: The thiazole ring itself is a planar, aromatic heterocycle.[3][8] The presence of nitrogen and sulfur atoms introduces polarity, and the pi-electron delocalization contributes to its relative stability.[3] Thiazole is reported to be sparingly soluble in water but soluble in alcohol and ether.[5][6][8]

-

Substituent Effects:

-

4-Chloro Group: The electronegative chlorine atom is expected to decrease water solubility due to its hydrophobic nature.

-

2-Methoxy Group: The methoxy group can act as a hydrogen bond acceptor, which may slightly improve solubility in protic solvents.

-

5-Carbaldehyde Group: The aldehyde functional group is polar and can participate in hydrogen bonding as an acceptor, potentially enhancing solubility in polar solvents.

-

Comparative Analysis with a Structural Analog:

A closely related compound, 4-Chloro-2-((2-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde, has a reported aqueous solubility of 12.1 µg/mL at pH 7.4.[9] This suggests that our target compound is likely to have low aqueous solubility.

Table 1: Predicted Physicochemical Properties of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C5H4ClNO2S | From structure |

| Molecular Weight | 177.61 g/mol | From structure |

| Appearance | Expected to be a crystalline solid | Based on similar substituted thiazoles[8] |

| Aqueous Solubility | Low | Based on structural features and analog data[9] |

| Organic Solvent Solubility | Good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., Dichloromethane). Moderate solubility in alcohols (e.g., Ethanol, Methanol). Poor solubility in non-polar solvents (e.g., Hexane). | "Like dissolves like" principle[10] |

| Predicted LogP | Moderately lipophilic | The presence of the chloro group and the overall carbon framework suggest a positive LogP value. |

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is crucial for generating reliable and reproducible data. The following sections outline a comprehensive experimental workflow.

Materials and Reagents

-

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde (high purity)

-

Solvents:

-

Deionized Water (Type I)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (95% and absolute)

-

Methanol

-

Acetone

-

Dichloromethane (DCM)

-

Hexane

-

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

Experimental Workflow

The following diagram illustrates a standard workflow for determining the equilibrium solubility of a compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjrr.org [wjrr.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. isca.me [isca.me]

- 9. 4-Chloro-2-((2-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde | C11H9ClN2O2S | CID 2525957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. One moment, please... [chemistrysteps.com]

A Technical Guide to the Spectral Characteristics of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a substituted thiazole derivative of significant interest in medicinal chemistry and drug development. Thiazole rings are core structures in numerous pharmacologically active compounds, and understanding the spectral characteristics of novel derivatives is paramount for their synthesis, characterization, and application in drug discovery pipelines.[1][2] This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By examining the foundational principles of these spectroscopic techniques and drawing parallels with structurally similar molecules, we offer a predictive framework for the spectral characterization of this important synthetic building block.

Introduction: The Significance of Substituted Thiazoles

The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many therapeutic agents. Its presence in molecules like vitamin B1 (thiamine) underscores its biological importance. In modern drug discovery, thiazole derivatives are explored for a wide range of applications, including as antimicrobial, antifungal, and anti-inflammatory agents.[1][3] The specific substitutions on the thiazole ring, such as the chloro, methoxy, and carbaldehyde groups in 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, play a crucial role in modulating the compound's physicochemical properties and biological activity. Accurate spectral analysis is the first step in unlocking the potential of such molecules.

Molecular Structure and Predicted Spectral Features

The unique arrangement of functional groups in 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde dictates its spectral fingerprint. A clear understanding of this structure is essential for interpreting the spectral data.

Caption: Molecular structure of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, both ¹H and ¹³C NMR will provide invaluable information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two distinct singlets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This is consistent with data for similar thiazole aldehydes, such as 2-chloro-1,3-thiazole-5-carbaldehyde, which shows an aldehyde proton signal at δ 9.96 ppm.[4] |

| ~4.1 - 4.3 | Singlet | 3H | Methoxy protons (-OCH₃) | The protons of the methoxy group are deshielded by the adjacent oxygen atom. The chemical shift is typical for methoxy groups attached to an aromatic system. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal all the carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | Aldehyde carbon (-CHO) | The carbonyl carbon of the aldehyde is significantly deshielded and appears at a high chemical shift. |

| ~165 - 170 | C2 (carbon bearing the methoxy group) | This carbon is attached to two heteroatoms (N and O), leading to a downfield shift. |

| ~150 - 155 | C4 (carbon bearing the chloro group) | The electronegative chlorine atom deshields this carbon. |

| ~125 - 130 | C5 (carbon bearing the aldehyde group) | This carbon is part of the aromatic ring and is influenced by the attached aldehyde group. |

| ~55 - 60 | Methoxy carbon (-OCH₃) | The carbon of the methoxy group is shielded compared to the aromatic carbons. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse experiment with a 30° or 45° pulse angle.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a sufficient number of scans (often several hundred to a few thousand) due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~2950 - 2850 | C-H stretch | Methoxy (-OCH₃) | Typical stretching vibrations for sp³ C-H bonds. |

| ~2850 - 2750 | C-H stretch | Aldehyde (-CHO) | The C-H stretch of an aldehyde often appears as a pair of weak to medium bands. |

| ~1700 - 1680 | C=O stretch | Aldehyde (-CHO) | A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group. |

| ~1600 - 1550 | C=N stretch | Thiazole ring | Stretching vibration of the carbon-nitrogen double bond within the aromatic ring.[5] |

| ~1480 - 1400 | C=C stretch | Thiazole ring | Aromatic ring stretching vibrations.[5] |

| ~1250 - 1200 | C-O stretch | Methoxy (-OCH₃) | Asymmetric stretching of the C-O-C bond. |

| ~1050 - 1000 | C-O stretch | Methoxy (-OCH₃) | Symmetric stretching of the C-O-C bond. |

| ~800 - 750 | C-Cl stretch | Chloro (-Cl) | The carbon-chlorine stretching vibration typically appears in this region. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde (Molecular Formula: C₅H₄ClNOS), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of chlorine, there will be an isotopic pattern with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

m/z for C₅H₄³⁵ClNOS ≈ 177.97

-

m/z for C₅H₄³⁷ClNOS ≈ 179.97

-

-

Major Fragmentation Pathways: The molecule is expected to fragment in predictable ways, giving rise to characteristic fragment ions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. (PDF) Studying Characterization of Some New Heterocyclic Derivatives that Synthesized from 2-Aminobenzothiazole Derivatives [academia.edu]

- 4. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway to 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with the well-established Hantzsch thiazole synthesis to construct the initial thiazole ring. Subsequent strategic modifications, including diazotization, methoxylation, chlorination, and a final Vilsmeier-Haack formylation, afford the target molecule. This guide offers a detailed narrative on the causality behind experimental choices, step-by-step protocols, and quantitative data to ensure scientific integrity and reproducibility. Visual aids in the form of reaction schemes and mechanistic diagrams are provided to enhance understanding.

Introduction: The Significance of Substituted Thiazoles in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive moiety for designing novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[2][3] The specific substitution pattern on the thiazole ring is crucial for modulating the biological activity and pharmacokinetic properties of these molecules.

4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a highly functionalized thiazole derivative that serves as a versatile intermediate for the synthesis of more complex molecules. The presence of a chloro, a methoxy, and a carbaldehyde group at strategic positions provides multiple points for further chemical transformations, making it a valuable precursor for the generation of diverse compound libraries in drug discovery campaigns.

Overall Synthetic Strategy

The synthesis of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde can be logically approached in three principal stages, starting from readily available precursors. This strategy is designed to be efficient and scalable.

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of a robust and efficient synthetic pathway for producing 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde, a key heterocyclic building block. The primary focus of this document is a two-step synthetic sequence commencing from the readily available starting material, 2,4-thiazolidinedione. The core of this methodology involves a Vilsmeier-Haack type reaction to construct the key intermediate, 2,4-dichloro-1,3-thiazole-5-carbaldehyde, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the C2-methoxy group. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a logical framework to facilitate laboratory application and further innovation.

Introduction and Strategic Overview

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities. The specific substitution pattern on the thiazole ring is critical for modulating the physicochemical and pharmacological properties of the resulting molecules. 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde serves as a versatile intermediate, incorporating a reactive aldehyde for further derivatization, a methoxy group that can influence solubility and binding interactions, and a chlorine atom that can be a site for subsequent cross-coupling reactions.

The synthetic strategy detailed herein is predicated on a logical and field-proven two-step approach:

-

Vilsmeier-Haack Formylation and Chlorination: Transformation of a simple, commercially available precursor, 2,4-thiazolidinedione, into the highly functionalized 2,4-dichloro-1,3-thiazole-5-carbaldehyde intermediate.

-

Regioselective Methoxylation: Selective nucleophilic substitution of the chlorine atom at the C2 position of the thiazole ring with a methoxy group to yield the final target compound.

This approach is advantageous due to the accessibility of the initial starting materials and the reliability of the chemical transformations involved.

Retrosynthetic Analysis & Mechanistic Rationale

A retrosynthetic analysis of the target molecule reveals a clear and efficient pathway. The C2-methoxy bond can be disconnected via a nucleophilic aromatic substitution, leading back to the key intermediate, 2,4-dichloro-1,3-thiazole-5-carbaldehyde, and a methoxide source. This dichloro-intermediate is a product of a Vilsmeier-Haack type reaction on 2,4-thiazolidinedione, which simultaneously introduces the C5-aldehyde and chlorinates the C2 and C4 positions.

Step 1: Vilsmeier-Haack Reaction on 2,4-Thiazolidinedione

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich substrates.[1] In this context, a variation of the reaction is employed where 2,4-thiazolidinedione is treated with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) and N,N-dimethylformamide (DMF).[2][3]

Causality of Reagent Choice:

-

2,4-Thiazolidinedione: This starting material possesses an active methylene group at the C5 position, flanked by two carbonyl groups, making it susceptible to electrophilic attack. Its enol form provides the necessary nucleophilicity to react with the Vilsmeier reagent.

-

PCl₃/POCl₃ and DMF: This combination generates the electrophilic chloromethyleniminium salt, [CH₃)₂N=CHCl]⁺, which is the active formylating agent. Crucially, these reagents also serve as the chlorinating source, converting the carbonyl and enol functionalities of the thiazolidinedione ring into chloro-substituents, leading to the formation of the aromatic thiazole ring system.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The second step involves the reaction of 2,4-dichloro-1,3-thiazole-5-carbaldehyde with sodium methoxide. This reaction proceeds via a regioselective SNAr mechanism.

Expert Insight on Selectivity: The chlorine atom at the C2 position of the thiazole ring is significantly more reactive towards nucleophilic attack than the chlorine at the C4 position. This enhanced reactivity is attributed to the electronic nature of the thiazole ring. The nitrogen atom at position 3 and the sulfur atom at position 1 both exert a strong electron-withdrawing inductive effect, which is more pronounced at the adjacent C2 position. This effect stabilizes the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack at C2, thereby lowering the activation energy for this pathway compared to an attack at C4. Studies on related dihalothiazole systems have consistently shown preferential substitution at the C2 position.[4][5] Equimolar control of the nucleophile (sodium methoxide) is crucial to prevent undesired side reactions or disubstitution.[5]

Synthetic Workflow Diagram

The overall synthetic pathway is summarized in the following diagram.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]

- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 4. dl.icdst.org [dl.icdst.org]

- 5. (PDF) Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [academia.edu]

The Aldehyde Group in Thiazoles: A Hub of Chemical Reactivity for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety and the Unique Character of its Aldehyde Substituent

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, arising from the interplay of the electronegative nitrogen and the polarizable sulfur atom, confer a distinct reactivity profile. When substituted with an aldehyde group, the thiazole ring's influence profoundly modulates the aldehyde's chemical behavior, creating a versatile synthetic handle for constructing complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity of the aldehyde group in thiazoles, offering both mechanistic insights and practical, field-proven experimental protocols.

The position of the aldehyde group on the thiazole ring—at the C2, C4, or C5 position—significantly impacts its reactivity. The C2 position is particularly electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making the C2-aldehyde more susceptible to nucleophilic attack. Conversely, the C5 position is comparatively more electron-rich, influencing the reactivity of a C5-aldehyde. Understanding these positional electronic effects is paramount for predicting and controlling the outcomes of chemical transformations.

I. Oxidation of Thiazole Aldehydes: Gateway to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For thiazole aldehydes, this reaction provides access to thiazole carboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other functional molecules.

Mechanistic Considerations

The oxidation of aldehydes can proceed through various mechanisms depending on the chosen oxidant. With strong oxidizing agents like potassium permanganate (KMnO4) in basic conditions, the reaction is believed to involve the formation of a hydrated aldehyde intermediate, which is then oxidized to the carboxylate.[4] Milder oxidants, such as silver oxide (Ag2O), are often employed for heteroaromatic aldehydes to avoid over-oxidation or degradation of the heterocyclic ring. The Tollens' test, which utilizes silver oxide, proceeds via the oxidation of the aldehyde to the carboxylate and the concomitant reduction of Ag(I) to metallic silver.[5][6]

Experimental Protocol: Oxidation of 2-Thiazolecarboxaldehyde using Potassium Permanganate

This protocol describes a robust method for the oxidation of 2-thiazolecarboxaldehyde to thiazole-2-carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiazolecarboxaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO4) (approximately 1.1 equivalents) in water to the cooled aldehyde solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Quenching: Once the reaction is complete, quench the excess KMnO4 by the dropwise addition of a saturated aqueous solution of sodium sulfite or by bubbling sulfur dioxide gas through the mixture until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) forms.

-

Filtration and Acidification: Filter the reaction mixture through a pad of Celite® to remove the MnO2 precipitate. Wash the filter cake with water.

-

Product Isolation: Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The desired thiazole-2-carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure thiazole-2-carboxylic acid.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at low temperatures to prevent side reactions, such as cleavage of the thiazole ring, which can occur with strong oxidants at elevated temperatures.

-

Slow Addition of Oxidant: Slow addition of KMnO4 maintains a controlled reaction rate and prevents a dangerous temperature increase.

-

Quenching: Quenching with a reducing agent like sodium sulfite is essential to remove the highly reactive excess permanganate and to facilitate the workup.

-

Acidification: Thiazole-2-carboxylic acid is soluble in its carboxylate form in basic or neutral solutions. Acidification protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid.

II. Reduction of Thiazole Aldehydes: Accessing Thiazolylmethanols

The reduction of thiazole aldehydes to their corresponding primary alcohols, thiazolylmethanols, is a key transformation that introduces a versatile hydroxyl functional group. These alcohols are important intermediates in the synthesis of various biologically active molecules.

Mechanistic Considerations

The reduction of aldehydes is typically achieved using hydride-donating reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon of the aldehyde.[7][8] This initial addition results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, usually during an aqueous workup, yields the primary alcohol.[7] Sodium borohydride is a milder and more chemoselective reducing agent than LiAlH4 and is often preferred for substrates containing other reducible functional groups.[8][9]

Experimental Protocol: Reduction of 4-Methyl-5-formylthiazole with Sodium Borohydride

This protocol details the reduction of 4-methyl-5-formylthiazole, an important intermediate in the synthesis of the antibiotic Cefditoren pivoxil.[10]

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methyl-5-formylthiazole (1 equivalent) in a protic solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH4) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

-

Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of water or dilute acetic acid to decompose the excess NaBH4. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-methylthiazol-5-yl)methanol. The product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Protic Solvent: NaBH4 is stable enough to be used in protic solvents like methanol or ethanol, which also serve to protonate the intermediate alkoxide.

-

Portion-wise Addition: Adding NaBH4 in portions helps to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.

-

Aqueous Workup: The aqueous workup is essential for protonating the alkoxide intermediate to form the final alcohol product and for separating the product from inorganic byproducts.

III. Carbon-Carbon Bond Forming Reactions: The Wittig and Knoevenagel Reactions

Condensation reactions of thiazole aldehydes with carbon nucleophiles are powerful tools for extending the carbon skeleton and introducing new functional groups. The Wittig and Knoevenagel reactions are two of the most important examples of such transformations.

A. The Wittig Reaction: Olefination of Thiazole Aldehydes

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[1][11] When applied to thiazole aldehydes, it provides a direct route to vinylthiazoles, which are versatile intermediates in organic synthesis.